molecular formula C13H15N3O4 B13448044 2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate

2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate

Cat. No.: B13448044
M. Wt: 277.28 g/mol
InChI Key: KKQAHQFLXQZLRM-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a dimethylaminophenyl group. It has been studied for its potential in improving monoclonal antibody production and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-[4-(dimethylamino)phenyl]carbamate under controlled conditions. One common method involves the use of solvents such as dimethyl sulfoxide and reagents like lithium chloride and butyric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl sulfoxide, lithium chloride, and butyric acid. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate is unique due to its specific structure, which allows it to improve monoclonal antibody production and control galactosylation levels in therapeutic antibodies. This makes it particularly valuable in the field of biopharmaceuticals and therapeutic antibody production .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-[4-(dimethylamino)phenyl]carbamate

InChI

InChI=1S/C13H15N3O4/c1-15(2)10-5-3-9(4-6-10)14-13(19)20-16-11(17)7-8-12(16)18/h3-6H,7-8H2,1-2H3,(H,14,19)

InChI Key

KKQAHQFLXQZLRM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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